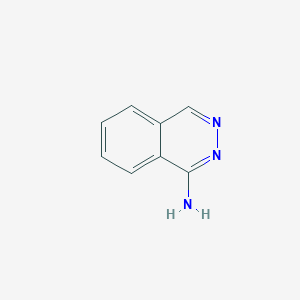

1-Phthalazinamine

説明

特性

IUPAC Name |

phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSCLHDMXBMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172561 | |

| Record name | 1-Phthalazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-69-8 | |

| Record name | 1-Phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phthalazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phthalazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazin-1-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization of 1-Phthalazinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Phthalazinamine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details the expected and observed spectral data from key analytical techniques, outlines comprehensive experimental protocols for obtaining this data, and presents a logical workflow for the characterization of such novel compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Phthalazinamine.

Infrared (IR) Spectroscopy

No experimental IR spectrum for 1-Phthalazinamine was found in the searched databases. The following table is based on the expected characteristic absorption bands for a primary aromatic amine fused to a phthalazine ring system.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | Asymmetric and symmetric N-H stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1580 | Medium-Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |

| 1340 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for 1-Phthalazinamine were found in the searched databases. The chemical shifts below are predicted based on the analysis of structurally similar phthalazine derivatives and general principles of NMR spectroscopy.

1.2.1. ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | s | 1H | H4 |

| ~7.8 - 8.2 | m | 4H | H5, H6, H7, H8 (Aromatic protons of the benzene ring) |

| ~5.5 - 6.5 | br s | 2H | NH₂ (Amine protons) |

1.2.2. ¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C1 (Carbon bearing the amino group) |

| ~140 - 145 | C4 |

| ~125 - 135 | C4a, C5, C6, C7, C8, C8a (Aromatic carbons) |

Mass Spectrometry (MS)

The following data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Phthalazinamine available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~60 | [M - HCN]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) or related fragment |

| 76 | ~25 | [C₆H₄]⁺ (Benzyne) |

| 64 | ~30 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Phthalazinamine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Phthalazinamine.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

A small amount of 1-Phthalazinamine (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a homogenous mixture is obtained.

-

A portion of the mixture is transferred to a pellet press.

-

A vacuum is applied to remove air, and pressure is applied to form a transparent or semi-transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 1-Phthalazinamine.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

-

Approximately 5-10 mg of 1-Phthalazinamine is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

The sample is vortexed or gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer's probe.

-

¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Phthalazinamine.

Method: Electron Ionization (EI) Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS).

Instrumentation: A GC-MS system.

Procedure:

-

A dilute solution of 1-Phthalazinamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

-

The separated compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Workflow and Pathway Visualization

Since no specific biological signaling pathways involving 1-Phthalazinamine have been prominently documented in the searched literature, a logical workflow for the general spectroscopic characterization of a novel compound like 1-Phthalazinamine is presented below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Phthalazinamine.

This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study and development of 1-Phthalazinamine and related compounds. The provided data and protocols facilitate the efficient and accurate characterization of this important molecule.

References

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 1-Phthalazinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phthalazinamine, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties, reactivity, and its role as a pharmacophore. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCH1), a key target for 1-phthalazinamine derivatives, visualized through a detailed diagram.

Chemical Properties of 1-Phthalazinamine

1-Phthalazinamine, also known as phthalazin-1-amine, is a bicyclic aromatic compound with the chemical formula C₈H₇N₃.[1] Its structure consists of a phthalazine core substituted with an amino group at the 1-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 19064-69-8 | [1] |

| Melting Point | 224-226 °C (for 4-(4-phenoxyphenyl)-1-aminophthalazine) | [2] |

| 223-224 °C (for 5-aminophthalazine) | [3] | |

| Boiling Point | 592.9±35.0 °C (Predicted for 1,1,-di(phthalazine-yl)amine) | [4] |

| pKa | 4.60±0.10 (Predicted for 1,1,-di(phthalazine-yl)amine) | [4] |

| 5.32±0.30 (Predicted for 5-aminophthalazine) | [3] | |

| Solubility | Soluble in polar organic solvents such as methanol and chloroform. Limited solubility in water. | [5] |

| LogP | 0.82 | [6] |

Table 1: Physicochemical Properties of 1-Phthalazinamine and Related Compounds

Synthesis and Reactivity

The phthalazine scaffold is a privileged structure in drug discovery, and understanding the synthesis and reactivity of 1-Phthalazinamine is crucial for the development of novel therapeutic agents.

Synthesis of 1-Phthalazinamine

The most common route for the synthesis of 1-aminophthalazine derivatives involves the nucleophilic substitution of a leaving group, typically a halogen, at the 1-position of the phthalazine ring with an amine.

-

Materials: 1-chloro-4-(4-phenoxyphenyl)phthalazine, ammonium acetate.

-

Procedure:

-

An equimolar mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine (0.01 mol) and ammonium acetate (0.01 mol) is heated for 2 hours.

-

After cooling, the solid residue is triturated with water.

-

The resulting solid is collected by filtration, dried, and crystallized from an ethanol/water mixture.

-

-

Yield: 79%

-

Melting Point: 224-226 °C

Chemical Reactivity

The reactivity of 1-Phthalazinamine is characterized by the nucleophilic nature of the exocyclic amino group and the electrophilic character of the phthalazine ring system.

The amino group of 1-Phthalazinamine can undergo N-alkylation with various alkylating agents. This reaction is a key step in the synthesis of many biologically active derivatives.

-

Materials: Amine (e.g., 1-Phthalazinamine), methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a solvent (e.g., acetone or methanol).

-

Procedure:

-

The N-trifluoroacetyl derivative of the amine is prepared to facilitate monomethylation.

-

The derivative is treated with methyl iodide in the presence of a base.

-

Reaction conditions can be modified to achieve dimethylation. Note: Methyl iodide is a toxic and suspected carcinogen and should be handled with appropriate safety precautions.

-

The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides.

-

Materials: Amine (e.g., 1-Phthalazinamine), acetic anhydride.

-

Procedure:

-

A mixture of the amine (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is dissolved in ether (5 mL) and allowed to stand for 1 hour to crystallize the product.

-

The crystalline product is collected by filtration. This protocol is described as a catalyst-free and solvent-free method for many amines.

-

The bifunctional nature of 1-Phthalazinamine, possessing both a nucleophilic amino group and ring nitrogens, allows it to participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with dicarbonyl compounds can lead to the formation of new rings fused to the phthalazine core.[7]

Role in Drug Development and Signaling Pathways

Phthalazine derivatives, including those derived from 1-Phthalazinamine, exhibit a wide range of pharmacological activities, such as anticancer, antihypertensive, and anti-inflammatory properties. A significant area of interest is their activity as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH1).

1-Phthalazinamine Derivatives as MCH1 Receptor Antagonists

It has been discovered that compounds based on the 1-aminophthalazine structure demonstrate high affinity and selectivity for the MCH1 receptor.[8] The MCH1 receptor is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a promising target for the treatment of obesity and related metabolic disorders.[8]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to both Gᵢ and Gᵩ G-protein subtypes.[2][9] The binding of an agonist like the melanin-concentrating hormone (MCH) initiates downstream signaling cascades. Conversely, an antagonist, such as a 1-phthalazinamine derivative, would block these signaling events.

-

Gᵩ-Mediated Pathway: Upon activation, the Gᵩ protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK.[9][10]

-

Gᵢ-Mediated Pathway: The activation of the Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][10]

Below is a diagram illustrating the MCH1 receptor signaling pathway.

Caption: MCH1 Receptor Signaling Pathway.

Conclusion

1-Phthalazinamine is a molecule of significant interest in the field of medicinal chemistry. Its chemical properties and reactivity allow for the synthesis of a diverse range of derivatives with potent biological activities. The ability of 1-aminophthalazine-based compounds to act as MCH1 receptor antagonists highlights their therapeutic potential, particularly in the context of metabolic disorders. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel phthalazine-based therapeutics. Further investigation into the quantitative physicochemical properties and the full spectrum of its chemical reactivity will undoubtedly open new avenues for its application in drug discovery.

References

- 1. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iiste.org [iiste.org]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 102072-84-4 CAS MSDS (PHTHALAZIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel 1-Phthalazinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of 1-phthalazinamine, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The clinical success of phthalazine-based drugs, such as the PARP inhibitor Olaparib, underscores the therapeutic potential of this chemical class.[3] This guide provides an in-depth overview of the primary synthetic strategies, experimental protocols, and relevant data for the preparation of novel 1-phthalazinamine derivatives.

Core Synthetic Strategies

The synthesis of 1-phthalazinamine derivatives is predominantly achieved through two main pathways: direct nucleophilic substitution on a pre-formed phthalazine ring and a multi-step approach involving the initial construction of a phthalazinone intermediate.

Strategy 1: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 1-phthalazinamine derivatives is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically chlorine, at the C1 position of the phthalazine ring. The electron-withdrawing effect of the adjacent ring nitrogens renders the C1 position electrophilic and susceptible to attack by amine nucleophiles.[7][8]

This approach utilizes a 1-chlorophthalazine derivative as the key starting material, which is reacted with a primary or secondary amine to yield the corresponding 1-aminophthalazine product.[9][10][11]

Strategy 2: Synthesis via Phthalazinone Intermediate

An alternative and versatile strategy involves building the phthalazine core from acyclic precursors, such as phthalic anhydride or 2-acylbenzoic acids.[5][10] This route first yields a phthalazin-1(2H)-one, which is subsequently converted to the target 1-phthalazinamine.

The key steps are:

-

Cyclocondensation: Reaction of phthalic anhydride with hydrazine hydrate or a substituted hydrazine, often in acetic acid, to form the phthalazin-1(2H)-one ring.[1][5]

-

Chlorination: Conversion of the phthalazinone to a 1-chlorophthalazine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[9]

-

Amination: Nucleophilic substitution of the resulting 1-chlorophthalazine with a desired amine, as described in Strategy 1.

Experimental Protocols

The following are generalized experimental methodologies based on published procedures. Researchers should adapt these protocols based on the specific reactivity of their chosen substrates and reagents.

Protocol 1: General Procedure for Nucleophilic Substitution of 1-Chlorophthalazine

This protocol is adapted from the synthesis of piperazinyl-phthalazinamine derivatives.[11]

-

Reaction Setup: To a solution of the 1-chlorophthalazine derivative (1.0 eq) in an appropriate solvent (e.g., n-butanol, ~0.15 M), add the desired amine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 150 °C) in a sealed vessel or under reflux conditions overnight.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-phthalazinamine product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Two-Step Synthesis from Phthalazin-1(2H)-one

This protocol combines the chlorination and subsequent amination steps.

Part A: Chlorination of Phthalazin-1(2H)-one [9]

-

Reaction Setup: Suspend the phthalazin-1(2H)-one derivative (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 volumes).

-

Reagent Addition: Carefully add phosphorus pentachloride (PCl₅, ~1.1 eq) portion-wise while stirring.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chlorophthalazine. This intermediate can be used directly in the next step.

Part B: Amination

-

Follow the procedure outlined in Protocol 1 , using the crude 1-chlorophthalazine obtained from Part A as the starting material.

Data Presentation: Examples of Synthesized Derivatives

The following table summarizes representative 1-phthalazinamine derivatives synthesized using the methodologies described.

| Derivative Structure/Name | Key Reactants | Reported Yield | Reference |

| N-(4-morpholinophenyl)-4-(4-(3-nitrobenzyl)piperazin-1-yl)phthalazin-1-amine | 4-chloro-N-(4-morpholinophenyl)phthalazin-1-amine; 1-(3-nitrobenzyl)piperazine | N/A | [11] |

| 4-butyl-7-methoxy-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine | 1-Chloro-4-butyl-7-methoxyphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amine | N/A | [12] |

| 7-methoxy-4-methyl-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine | 1-Chloro-7-methoxy-4-methylphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amine | N/A | [12] |

| N-(p-tolyl)-4-(p-tolylamino)phthalazin-1-amine | 1,4-dichlorophthalazine; p-toluidine | N/A | [13] |

| 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione | 2-(4-(1-oxophthalazin-2(1H)-yl)phenyl)-1H-isoindole-1,3(2H)-dione; POCl₃/PCl₅ | N/A | [9] |

Biological Activity and Signaling Pathways

Phthalazinamine derivatives have been identified as potent inhibitors of various biological pathways critical in disease progression. For instance, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][11] Inhibition of the TGF-β pathway is a key therapeutic strategy, as its dysregulation is associated with numerous diseases, including cancer.[11] Certain novel phthalazines have been shown to inhibit TGF-β signaling by reducing Smad phosphorylation through a non-receptor-kinase mechanism.[11]

The table below presents biological activity data for selected phthalazinamine analogs.

| Compound ID | Biological Target / Assay | Activity (IC₅₀ / EC₅₀) | Reference |

| Compound 2xxiv | PGE2 Production Reduction (HCA-7 cells) | EC₅₀ = 0.02 µM | [13] |

| Compound 2vii | PGE2 Production Reduction (HCA-7 cells) | EC₅₀ = 0.032 µM | [13] |

| Compound 10p | TGF-β/Smad Signaling Inhibition | IC₅₀ = 0.11 µM | [11] |

| Various Derivatives | VEGFR-2 Kinase Inhibition | IC₅₀ in nanomolar range | [3] |

Conclusion

The synthesis of 1-phthalazinamine derivatives is a dynamic area of research, primarily driven by the significant therapeutic potential of this compound class.[2] The synthetic routes are well-established, with the nucleophilic substitution of 1-chlorophthalazines serving as the most robust and common strategy. The versatility of these synthetic methods allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties. The continued exploration of this scaffold is expected to yield novel drug candidates with improved potency and selectivity for a range of challenging disease targets.[3][14]

References

- 1. jocpr.com [jocpr.com]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iiste.org [iiste.org]

- 10. scispace.com [scispace.com]

- 11. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]

- 13. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacophore of 1-Phthalazinamine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacophore of 1-Phthalazinamine, a heterocyclic amine scaffold with demonstrated potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. It summarizes key structure-activity relationships (SAR), presents detailed experimental protocols from relevant studies, and visualizes the core pharmacophoric features and experimental workflows.

Core Pharmacophore and Structure-Activity Relationship

The 1-Phthalazinamine scaffold serves as a versatile template for the development of potent and selective bioactive molecules. Analysis of derivatives, particularly those investigated as inhibitors of prostaglandin E2 (PGE2) production, has revealed key structural features essential for biological activity. The core pharmacophore consists of the phthalazine ring system with a crucial amino group at the C1 position. Modifications to this scaffold have provided valuable insights into the structural requirements for activity.

A significant study on aminophthalazine analogs as inhibitors of PGE2 production in HCA-7 human adenocarcinoma cells highlights the importance of substituents on a phenyl ring attached to the 1-amino group. The investigation of a series of these compounds has elucidated a preliminary structure-activity relationship.

Quantitative Structure-Activity Relationship of 1-Phthalazinamine Analogs

The following table summarizes the quantitative data for a series of 1-aminophthalazine derivatives, detailing their efficacy in reducing PGE2 levels and their limited inhibitory effect on COX-2, suggesting a mechanism of action independent of direct COX-2 inhibition.[1]

| Compound ID | R1 Substituent | R2 Substituent | PGE2 Reduction (%) at 1 µM | EC50 for PGE2 Reduction (µM) | COX-2 Inhibition (%) at 5 µM |

| 2vi | p-CH3 | H | 99 | 0.031 | - |

| 2vii | p-CH3 | p-OCH3 | 98 | 0.032 | - |

| 2viii | p-CH3 | m-OCH3 | 62 | - | - |

| 2ix | p-CH3 | o-OCH3 | 79 | 0.59 | - |

| 2x | p-CH3 | - (Pyrimidine) | 15 | - | - |

| 2xi | p-CH3 | p-N(CH3)2 | 94 | 0.42 | - |

| 2xxiv | H | p-OCH3 | - | 0.02 | 3 |

Data extracted from a study on aminophthalazine analogs as inhibitors of PGE2 production.[1]

Based on this data, a putative pharmacophore model for 1-aminophthalazine derivatives as inhibitors of PGE2 production can be proposed. The model suggests the following key features:

-

A hydrogen bond donor: The amino group at the C1 position is likely a key hydrogen bond donor.

-

An aromatic core: The phthalazine ring system provides a necessary scaffold.

-

A substituted aromatic ring: A phenyl group attached to the 1-amino group is crucial for potent activity.

-

Specific substitution patterns on the phenyl ring: A para-substituent on the phenyl ring, such as a methoxy group, appears to be favorable for high potency. The position of this substituent is critical, as moving it to the meta or ortho position leads to a decrease in activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 1-aminophthalazine derivatives as described in the cited literature.

General Synthetic Procedure for 1-Arylaminophthalazine Derivatives

A mixture of 1-chlorophthalazine (1.0 equivalent), the corresponding aniline derivative (1.2 equivalents), and a base such as triethylamine (2.0 equivalents) in a suitable solvent like ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 1-arylaminophthalazine product.

In Vitro PGE2 Production Assay

HCA-7 human colon adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compounds at various concentrations for a specified period. Following treatment, the cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The percentage of PGE2 reduction is calculated relative to vehicle-treated control cells.[1]

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds against cyclooxygenase-2 (COX-2) is determined using a cell-free in vitro assay. Recombinant human COX-2 enzyme is incubated with the test compounds at a specific concentration (e.g., 5 µM). The enzymatic reaction is initiated by the addition of arachidonic acid. The formation of prostaglandins is measured, typically by detecting a specific product like PGE2, using an appropriate method such as ELISA or mass spectrometry. The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a vehicle control.[1]

Visualizing the Pharmacophore and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A putative pharmacophore model for 1-Phthalazinamine derivatives as inhibitors of PGE2 production.

Caption: The experimental workflow for the synthesis and biological evaluation of 1-Phthalazinamine derivatives.

References

A Technical Guide to 1-Phthalazinamine Analogs for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phthalazinamine analogs, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological screening data, and the experimental protocols utilized for their evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Introduction to 1-Phthalazinamine Analogs

Phthalazine and its derivatives, particularly those with a 1-amino or a 1-oxo substitution (phthalazinones), are privileged scaffolds in drug discovery.[1] These compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide focuses on analogs of 1-phthalazinamine and the closely related phthalazin-1(2H)-ones, summarizing key findings from biological screening to inform future drug development efforts.

Quantitative Biological Screening Data

The following tables summarize the in vitro biological activity of selected 1-phthalazinamine analogs against various cancer cell lines and protein kinases. These compounds have demonstrated significant potential, with some exhibiting potent inhibitory activities at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of 1-Phthalazinamine Analogs

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9c | HCT-116 | Colon | 1.58 | [4] |

| 12b | HCT-116 | Colon | 0.32 | [4] |

| 13c | HCT-116 | Colon | 0.64 | [4] |

| 11d | MDA-MB-231 | Breast | 0.92 | [5] |

| 12c | MDA-MB-231 | Breast | 1.89 | [5] |

| 12d | MDA-MB-231 | Breast | 0.57 | [5] |

| 11d | MCF-7 | Breast | 2.1 | [5] |

| 12c | MCF-7 | Breast | 1.4 | [5] |

| 12d | MCF-7 | Breast | 1.9 | [5] |

| 2g | HepG2 | Liver | 0.18 | [6] |

| 4a | HepG2 | Liver | 0.09 | [6] |

| 2g | MCF-7 | Breast | 0.15 | [6] |

| 4a | MCF-7 | Breast | 0.12 | [6] |

| 5b | CNS SNB-75 | CNS | 3.703 | [7] |

Table 2: In Vitro Kinase Inhibitory Activity of 1-Phthalazinamine Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| New 1-Phthalazinones | VEGFR-2 | 23 - 410 | [8] |

| 12d | EGFR | 21.4 | [5] |

| Compound 2g | VEGFR-2 | 148 | |

| Compound 4a | VEGFR-2 | 196 | |

| Compound 3a | VEGFR-2 | 375 | |

| Compound 5b | VEGFR-2 | 331 | |

| Compound 5a | VEGFR-2 | 548 | |

| Compound 3c | VEGFR-2 | 892 | |

| Phthalazine (5b) | EGFR | 47,270 (47.27 ng/mL) | [7] |

| Phthalazine (5b) | PI3Kα | 4,390,000 (4.39 µg/mL) | [7] |

| Phthalazine (5b) | PI3Kβ | 13,600,000 (13.6 µg/mL) | [7] |

| Phthalazine (5b) | PI3Kγ | 12,500,000 (12.5 µg/mL) | [7] |

| Phthalazine (5b) | PI3Kδ | 3,110,000 (3.11 µg/mL) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-phthalazinamine analogs, representative of the procedures cited in the accompanying data tables.

General Synthesis of 4-Substituted-Phthalazin-1(2H)-one Derivatives

A common route for the synthesis of the phthalazinone core involves the condensation of a γ-keto acid with hydrazine hydrate.[3] The following is a general procedure for the synthesis of 4-substituted-phthalazin-1(2H)-one derivatives.

Step 1: Synthesis of 2-Aroylbenzoic Acids A mixture of phthalic anhydride and an aromatic hydrocarbon (e.g., m-xylene) is placed in an ice bath. Anhydrous aluminum trichloride is added in small portions with stirring. After the addition is complete, the reaction mixture is refluxed for several hours. The excess aromatic hydrocarbon is removed by steam distillation, and the resulting solid is filtered and recrystallized to yield the o-aroylbenzoic acid derivative.[9]

Step 2: Synthesis of 4-Aryl-1(2H)-phthalazinones The o-aroylbenzoic acid derivative from Step 1 is refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours.[10][11] After cooling, the precipitated solid is filtered, washed, and recrystallized to afford the 4-aryl-1(2H)-phthalazinone.

Step 3: N-Alkylation and Further Derivatization The 4-substituted-1(2H)-phthalazinone can be further functionalized. For instance, N-alkylation can be achieved by reacting the phthalazinone with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like DMF.[1] The resulting ester can then be converted to a hydrazide by treatment with hydrazine hydrate, which serves as a key intermediate for the synthesis of various derivatives.[12]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MDA-MB-231, MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the test wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the 1-phthalazinamine analogs against specific kinases is determined using in vitro kinase assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET). The following is a generalized protocol for a luminescence-based kinase assay.[13][14]

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, EGFR, Aurora A)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Dilute the recombinant kinase to the desired concentration.

-

Kinase Reaction: To the wells of a white plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the master mix to each well. Initiate the reaction by adding the diluted kinase enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1-phthalazinamine analogs and a typical experimental workflow for their screening.

Signaling Pathways

Experimental Workflow

Conclusion

1-Phthalazinamine analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The data and protocols presented in this guide highlight their potent activity against various cancer cell lines and key protein kinases. The provided experimental methodologies and visualizations of signaling pathways offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. Further optimization of these scaffolds through structure-activity relationship studies holds the potential to yield even more potent and selective drug candidates.

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iiste.org [iiste.org]

- 4. promega.com [promega.com]

- 5. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. scispace.com [scispace.com]

- 11. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

Solubility of 1-Phthalazinamine in Organic Solvents: A Technical Guide

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 1-Phthalazinamine (also known as 1-aminophthalazine) in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this compound, this document provides a summary of the existing qualitative information, detailed experimental protocols for determining solubility, and a framework for the systematic collection and presentation of new data. The methodologies outlined herein, including the widely accepted shake-flask method followed by analytical quantification, are intended to empower researchers to generate reliable and reproducible solubility profiles essential for applications in medicinal chemistry, process development, and formulation science.

Introduction

1-Phthalazinamine is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of pharmacologically active molecules. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation into drug products. Poor solubility can present significant challenges during drug discovery and development, impacting everything from the feasibility of synthetic routes to bioavailability.

Despite its importance, a thorough review of the scientific literature reveals a scarcity of specific quantitative data on the solubility of 1-Phthalazinamine in common organic solvents. This guide aims to bridge this knowledge gap by providing both the available qualitative information and robust, detailed protocols for the experimental determination of its solubility.

Qualitative Solubility Profile

Based on available chemical information, 1-Phthalazinamine is generally characterized by its good solubility in a range of polar organic solvents. Its solubility in water, however, is reported to be limited.

-

Polar Organic Solvents: The compound is noted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a valuable characteristic for its use in organic synthesis.

-

Water: The solubility in aqueous environments is constrained, which is a key consideration for biochemical and formulation applications.

For a related compound, N-1-Phthalazinyl-1-phthalazinamine, qualitative solubility has been indicated in chloroform, dichloromethane, ethyl acetate, and methanol. While this may suggest potential solvents for 1-Phthalazinamine, it is not a substitute for direct experimental measurement.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 1-Phthalazinamine in various organic solvents at different temperatures is not well-documented in publicly accessible literature. To facilitate the systematic collection and comparison of this crucial data, the following table is provided as a template for researchers.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |

| e.g., Methanol | CH₃OH | 5.1 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Ethanol | C₂H₅OH | 4.3 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Acetone | C₃H₆O | 4.3 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Toluene | C₇H₈ | 2.4 | 25 | Shake-Flask/HPLC | [Your Data] | ||

| e.g., Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Shake-Flask/HPLC | [Your Data] |

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, a well-defined and reproducible experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

General Workflow for Solubility Determination

The overall process for determining the solubility of 1-Phthalazinamine is depicted in the workflow diagram below.

Caption: General experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol describes the equilibrium solubility determination of 1-Phthalazinamine.

Materials:

-

1-Phthalazinamine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 1-Phthalazinamine to a glass vial. The excess is crucial to ensure a saturated solution is formed at equilibrium.

-

Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours. Visual confirmation of excess solid remaining at the end of the period is necessary.

-

Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete removal of particulate matter, centrifuge the sample or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid artificially high results.

-

Sampling and Dilution: Carefully pipette a known volume of the clear supernatant and transfer it to a volumetric flask. Dilute with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of 1-Phthalazinamine in the diluted sample using a validated analytical method as described below.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as g/100 mL or mol/L.

Analytical Quantification Methods

The choice of analytical method depends on the properties of the compound and the required sensitivity.

Caption: Logic for selecting an analytical quantification method.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a saturated solution.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (if compatible with the sample solvent) and an organic solvent like acetonitrile or methanol. The composition should be optimized to achieve good peak shape and a reasonable retention time for 1-Phthalazinamine.

-

Calibration: Prepare a series of standard solutions of 1-Phthalazinamine of known concentrations in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted sample from the shake-flask experiment. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration.

4.3.2. UV-Vis Spectrophotometry

This method is faster than HPLC but can be less selective if impurities that absorb at the same wavelength are present.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 1-Phthalazinamine in the chosen solvent.

-

Calibration: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max and create a calibration curve according to the Beer-Lambert law.

-

Analysis: Measure the absorbance of the diluted sample. Ensure the absorbance reading falls within the linear range of the calibration curve. Calculate the concentration from the calibration curve.

Conclusion

While there is a clear need for comprehensive, quantitative data on the solubility of 1-Phthalazinamine in organic solvents, the current body of literature is insufficient. This technical guide provides researchers and drug development professionals with the necessary framework to address this gap. By employing the detailed experimental protocols outlined, particularly the robust shake-flask method coupled with precise analytical quantification by HPLC or UV-Vis spectrophotometry, the scientific community can systematically build a reliable database of solubility information. Such data is invaluable for optimizing synthetic pathways, enabling efficient purification, and developing effective formulations, ultimately accelerating the journey of 1-Phthalazinamine-based compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide to 1-Phthalazinamine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Phthalazinamine. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological significance, with a particular focus on the role of phthalazine derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Core Physical and Chemical Properties

1-Phthalazinamine, also known as 1-aminophthalazine, is a heterocyclic aromatic amine with the molecular formula C₈H₇N₃.[1][2][3] Its structure consists of a phthalazine ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings, substituted with an amino group at the 1-position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Phthalazinamine.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| CAS Number | 19064-69-8 | [1][2] |

| Melting Point | 213-215 °C | |

| Boiling Point (Predicted) | 423.2 ± 20.0 °C | [4] |

| pKa (Predicted) | 6.60 ± 0.10 | [5] |

| Appearance | Off-White to Yellow Solid | [5][6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water. | [5] |

Experimental Protocols

Synthesis of 1-Phthalazinamine

A common and effective method for the synthesis of 1-Phthalazinamine and its derivatives involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 1-position of the phthalazine ring.[7][8][9] A general protocol is outlined below.

Reaction Scheme:

Materials:

-

1-Chlorophthalazine

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Anhydrous solvent (e.g., ethanol, dioxane)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine in a suitable anhydrous solvent.

-

Add an excess of the ammonia source to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Phthalazinamine.

Analytical Characterization

The identity and purity of the synthesized 1-Phthalazinamine can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the phthalazine ring system and the protons of the amino group. The chemical shifts and coupling patterns provide detailed structural information.[10]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of 1-Phthalazinamine. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.16 g/mol ).[11][12] Fragmentation patterns can provide additional structural information.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching of the aromatic rings are expected.

Biological Significance and Mechanism of Action

Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] A particularly important mechanism of action for many phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[13][14][15]

PARP Inhibition Signaling Pathway

PARP is a family of enzymes crucial for DNA repair.[13][14] In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1 or BRCA2 genes), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[16][17] Phthalazinone-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at sites of single-strand breaks.[13][17] This leads to the stalling of replication forks, the formation of double-strand breaks, and subsequent apoptosis of the cancer cell.

Below is a diagram illustrating the PARP inhibition signaling pathway in the context of DNA repair.

Caption: PARP Inhibition Pathway in DNA Repair.

Conclusion

1-Phthalazinamine is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its physical and chemical properties are well-defined, and its synthesis can be achieved through established chemical routes. The role of phthalazine-based structures as PARP inhibitors highlights their importance in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and scientists working with this important class of molecules.

References

- 1. scbt.com [scbt.com]

- 2. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Aminophthalazine : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. 102072-84-4 CAS MSDS (PHTHALAZIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-AMINOPHTHALAZINE CAS#: 19064-69-8 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. iiste.org [iiste.org]

- 8. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]

- 9. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raco.cat [raco.cat]

- 12. raco.cat [raco.cat]

- 13. mdpi.com [mdpi.com]

- 14. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 17. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

1-Phthalazinamine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phthalazinamine, a prominent heterocyclic amine, has emerged as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural framework, characterized by a fused bicyclic aromatic system containing two adjacent nitrogen atoms and an exocyclic amino group, imparts a distinct reactivity profile that has been exploited for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and therapeutic applications of 1-phthalazinamine and its derivatives. Particular emphasis is placed on its role in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy. Detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of derived compounds, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] 1-Phthalazinamine, in particular, serves as a versatile precursor for the synthesis of highly functionalized phthalazine derivatives. The presence of a reactive primary amino group at the C1 position allows for a variety of chemical modifications, including N-alkylation, N-acylation, and participation in cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[3][4]

Physicochemical Properties of 1-Phthalazinamine

A thorough understanding of the physicochemical properties of 1-phthalazinamine is fundamental to its application in organic synthesis. These properties influence its solubility, reactivity, and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| CAS Number | 19064-69-8 | [5] |

| Appearance | Pale yellow needles | |

| Melting Point | 184-187 °C | |

| pKa | 4.35 | [5] |

| LogP | 1.2 | [5] |

Synthetic Transformations Utilizing 1-Phthalazinamine

The synthetic versatility of 1-phthalazinamine stems from the nucleophilicity of its primary amino group. This section details key reactions where 1-phthalazinamine serves as a pivotal building block. While direct experimental protocols for 1-phthalazinamine are not always available in the literature, its reactivity can be inferred from analogous reactions with the structurally related and extensively studied 1-chlorophthalazine, where various amines are used as nucleophiles.

N-Arylation and N-Alkylation Reactions

The amino group of 1-phthalazinamine can readily undergo nucleophilic substitution reactions with suitable electrophiles.

-

N-Arylation: The reaction of 1-phthalazinamine with aryl halides, often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination, provides access to N-aryl-1-phthalazinamine derivatives. These reactions are crucial for the synthesis of compounds like Vatalanib analogues, which are potent kinase inhibitors.[6][7]

-

N-Alkylation: Alkyl halides and other alkylating agents can be used to introduce alkyl chains to the amino group, leading to the formation of secondary and tertiary amines.[8]

An illustrative workflow for the synthesis of substituted phthalazines, which can be adapted for 1-phthalazinamine, is presented below.

References

- 1. longdom.org [longdom.org]

- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 3. sciforum.net [sciforum.net]

- 4. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

1-Phthalazinamine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 1-Phthalazinamine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds represent a promising class of small molecules for the development of anti-angiogenic cancer therapies.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established therapeutic strategy. 1-Phthalazinamine derivatives have emerged as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical studies.

Data Presentation: In Vitro Activity of 1-Phthalazinamine Derivatives

The following tables summarize the in vitro inhibitory activity of a selection of 1-Phthalazinamine derivatives against VEGFR-2 and various human cancer cell lines.

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| Derivative 1 | 0.11 ± 0.01 | [1] |

| Derivative 2 | 0.31 ± 0.03 | [1] |

| Derivative 3 | 0.72 ± 0.08 | [1] |

| Derivative 4 | 0.91 ± 0.08 | [1] |

| Sorafenib (Reference) | 0.10 ± 0.02 | [1] |

| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |

| Derivative 1 | 6.04 ± 0.30 | 8.8 ± 0.45 | - | [1] |

| Derivative 2 | 13.22 ± 0.22 | 17.9 ± 0.50 | - | [1] |

| Derivative 3 | 35 ± 0.45 | 44.3 ± 0.49 | - | [1] |

| Derivative 4 | 18 ± 0.20 | 25.2 ± 0.55 | - | [1] |

| Sorafenib (Reference) | 5.47 ± 0.3 | 7.26 ± 0.3 | 9.18 ± 0.6 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 1-Phthalazinamine derivatives against VEGFR-2 kinase activity. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

1-Phthalazinamine derivatives (test compounds)

-

DMSO

-

Kinase-Glo® MAX Reagent

-

White 96-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Add 5 µL of the diluted test compound to the "Test Wells".

-

Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

-

Enzyme Addition and Incubation:

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

-

Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

-

Mix gently and incubate the plate at 30°C for 45 minutes.

-

-

Luminescence Detection:

-

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound relative to the "Positive Control".

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic (cell-killing) effect of 1-Phthalazinamine derivatives on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1-Phthalazinamine derivatives (test compounds)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from a DMSO stock.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a "Vehicle Control" (medium with the same final concentration of DMSO) and a "Blank" (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" absorbance from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the "Vehicle Control".

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the anti-angiogenic potential of compounds. It utilizes the highly vascularized membrane of a developing chick embryo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

1-Phthalazinamine derivatives (test compounds)

-

Thermanox™ coverslips or sterile filter paper discs

-

Stereomicroscope with a camera

Procedure:

-

Egg Incubation and Windowing:

-

Incubate fertilized eggs at 37.5°C with 60-70% humidity.

-

On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.

-

-

Compound Application:

-

On ED7, dissolve the test compound in a biocompatible solvent (e.g., 10% DMSO in PBS).

-

Saturate a sterile Thermanox™ coverslip or filter paper disc with the compound solution.

-

Place the coverslip/disc onto the CAM, on an area with small blood vessels.

-

Use a vehicle-treated coverslip/disc as a control.

-

Seal the window and return the eggs to the incubator.

-

-

Observation and Quantification:

-

After 48-72 hours of incubation (on ED9 or ED10), open the eggs.

-

Observe the CAM under a stereomicroscope and capture images of the area around the coverslip/disc.

-

Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points, vessel length, and the area of the avascular zone around the implant.

-

-

Data Analysis:

-

Compare the vascularization in the treated group to the control group.

-

A significant reduction in vessel formation indicates anti-angiogenic activity.

-

Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability. 1-Phthalazinamine derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.

References

Application Notes and Protocols for Cytotoxicity Assays of 1-Phthalazinamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phthalazinamine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Preliminary studies on structurally related phthalazine and phthalazinone compounds have demonstrated their cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[2][3][4] Some derivatives have also been shown to inhibit key protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[5][6]

These application notes provide detailed protocols for assessing the cytotoxic effects of 1-Phthalazinamine compounds using three standard and widely accepted in vitro assays: the MTT, XTT, and LDH assays. These methods offer a comprehensive approach to evaluating cell viability, metabolic activity, and membrane integrity, providing crucial data for preclinical drug development.

Data Presentation: In Vitro Cytotoxicity of Phthalazine Derivatives